2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide
Description
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide is a benzothiazole-derived acetamide compound characterized by a 4-chlorobenzo[d]thiazole core linked to a methylamino group and an N-(2-ethylphenyl)acetamide moiety. For instance, substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide intermediates are reacted with amines or heterocycles under reflux in DMF with triethylamine, yielding target acetamides after purification .
Key physicochemical properties of related compounds include:
- Melting Point: 245.6–247.0°C (for 4a, a structurally similar derivative with a 4-chlorobenzo[d]thiazol-2-yl group) .
- Spectral Data: IR spectra show characteristic NH (3288 cm⁻¹) and C=O (1619 cm⁻¹) stretches, while ¹H NMR confirms aromatic protons (δ 7.12–7.33 ppm) and acetamide-related signals (δ 5.69 ppm for CH₂) .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-3-12-7-4-5-9-14(12)20-16(23)11-22(2)18-21-17-13(19)8-6-10-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOFWESLKGLDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide typically involves the reaction of 4-chlorobenzo[d]thiazole with N-(2-ethylphenyl)acetamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-chlorobenzo[d]thiazole and N-(2-ethylphenyl)acetamide.
Catalyst: Commonly used catalysts include palladium or copper-based catalysts.
Solvent: DMF or DMSO.
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications, making it a valuable building block for developing more complex molecules. Research indicates that derivatives of this compound can lead to new synthetic pathways for pharmaceuticals and agrochemicals.
Antimicrobial Properties : Several studies have demonstrated that 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide exhibits significant antimicrobial activity against various bacterial and fungal strains. This makes it a candidate for antibiotic development .
Anticancer Potential : The compound has shown promise in anticancer research, particularly in inducing apoptosis in cancer cell lines. Mechanistic studies reveal that it interacts with DNA and proteins involved in cell cycle regulation, leading to cell death .
Mechanism of Action : The mechanism involves intercalation into DNA, disrupting replication processes and inhibiting enzymes critical for cell signaling pathways, thereby affecting cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives of the compound were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on breast cancer cells. It was found to reduce cell viability significantly at concentrations as low as 10 µM. The study highlighted its ability to induce apoptosis through the activation of caspase pathways .
Industrial Applications
The unique properties of this compound make it suitable for industrial applications, particularly in developing materials with specific optical or electronic properties due to its aromatic structure. Its potential use in creating fluorescent dyes or conductive polymers is under investigation .
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide (GB1)
- Structural Differences: Replaces the methylamino group with a thiazolidinedione warhead and substitutes the 2-ethylphenyl group with a benzylidene moiety.
- Physicochemical Properties : Higher melting point (279–295°C) due to increased rigidity from the thiazolidinedione ring .
- Biological Relevance : Designed for histone binding, with the thiazolidinedione enhancing interactions with catalytic sites .
(R)-N-(5-Chlorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4b)
- Structural Differences: Chlorine substitution at the 5-position of the benzothiazole ring instead of the 4-position; incorporates a dihydroisoquinoline group.
- Physicochemical Properties : Similar melting point (248.1–250.9°C) but higher purity (100%) compared to the target compound .
- Synthetic Yield : 81.48%, indicating comparable efficiency in synthesis .
Analogues with Modified Acetamide Side Chains
2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6)
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
- Structural Differences: Uses a simpler thiazole ring instead of benzo[d]thiazole and incorporates a benzyl(methyl)amino group.
- Physicochemical Implications : Reduced aromaticity may lower melting points and alter solubility profiles .
Analogues with Heterocyclic Additions
2-(4-((Quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (11c)
2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Structural Differences: Replaces the acetamide’s methylamino group with a thioether linkage and a 4-nitrophenyl substituent.
Comparative Data Table
Key Findings and Implications
Substituent Impact : Chlorine position (4- vs. 5-) on the benzothiazole ring minimally affects melting points but may alter binding specificity .
Biological Targets : Thiazolidinedione (GB1) and coumarin (Compound 6) moieties direct activity toward histone enzymes and α-glucosidase, respectively, highlighting the role of functional groups in target selection .
Synthetic Flexibility : Click chemistry () offers advantages over classical methods (e.g., higher modularity), though traditional routes () remain efficient for benzothiazole derivatives.
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.87 g/mol. The structure includes a chlorobenzo[d]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole-containing compounds often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Studies have demonstrated that compounds with similar thiazole rings can inhibit the growth of pathogens, suggesting that our compound may also possess comparable antimicrobial properties .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented. For example, compounds with structural similarities to this compound have been tested against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma).
Case Study: Anticancer Evaluation
A study evaluated several thiazole derivatives for their cytotoxic effects using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | A549 | 5.0 |
| Compound E | C6 | 3.5 |
| Compound F | MCF7 | 6.0 |
The presence of electron-donating groups in the structure appears to enhance cytotoxicity, indicating a structure-activity relationship (SAR) that may be leveraged for drug development .
The proposed mechanism for the anticancer activity of thiazole derivatives includes the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and modulation of cell cycle regulators. For example, compounds have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole-acetamide derivatives are often prepared by reacting 2-aminothiazole intermediates with chloroacetyl chloride in dioxane or DMF, using triethylamine as a catalyst. Reaction yields (21–33%) can be enhanced by optimizing stoichiometry, temperature (20–25°C), and solvent polarity . Recrystallization from ethanol-DMF mixtures improves purity . Monitoring reaction progress via TLC ensures intermediate stability .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–3.5 ppm). For example, the methylamino group in similar compounds shows a singlet at δ 3.2–3.5 ppm .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M]+ at m/z 471–507) and fragmentation patterns .
- Elemental Analysis : Validates calculated vs. observed C, H, N ratios (e.g., 60.87% C vs. 61.07% theoretical) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole-acetamide derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activities may arise from structural variations (e.g., substituent electronegativity, steric effects) or assay conditions. For instance:
- Bioactivity Testing : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Candida spp. or Staphylococcus aureus to ensure reproducibility .
- SAR Studies : Compare derivatives like 4-chlorophenyl vs. 4-fluorophenyl analogs to correlate substituents with activity trends .
- Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between thiazole and aryl rings) using X-ray diffraction .
Q. What strategies are effective in analyzing the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Analysis : DSC/TGA can identify decomposition points (e.g., melting ranges 114–131°C for related compounds) .
- pH Stability : Test solubility in aqueous buffers (e.g., >61.3 µg/mL in PBS) and monitor degradation via HPLC .
- Light Sensitivity : Conduct accelerated stability studies under UV/visible light to assess photodegradation pathways .
Q. How can computational methods enhance the design of novel derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to targets like EGFR or CYP450 enzymes using PubChem-derived 3D structures .
- ADME Prediction : Tools like SwissADME estimate logP (hydrophobicity) and bioavailability. For example, derivatives with logP <5 comply with Lipinski’s rules .
- QSAR Modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating contradictory cytotoxicity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool IC50 values from multiple studies (e.g., anticancer assays on MCF-7 cells) and apply ANOVA to identify outliers .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 and Hill slopes for consistency .
- Cross-Validation : Compare in vitro results with in silico predictions (e.g., PASS software for activity spectra) .
Q. How should researchers address low reproducibility in synthetic yields during scale-up?
- Methodological Answer :
- Process Optimization : Use flow chemistry for exothermic reactions (e.g., chloroacetyl chloride addition) to maintain temperature control .
- Catalyst Screening : Test alternatives to triethylamine, such as DMAP or DBU, to improve acylation efficiency .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., solvent ratio, stirring rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
